Methyl carbamate
Overview
Description
Mechanism of Action
Target of Action
Methyl carbamate, also known as methylurethane or urethylane, is an organic compound and the simplest ester of carbamic acid . The primary target of this compound is the enzyme cholinesterase . This enzyme plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine into choline and acetic acid .
Mode of Action
This compound acts by inhibiting the activity of cholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. The excess acetylcholine continues to stimulate the neurons, causing a range of symptoms associated with cholinergic hyperactivity .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It disrupts the normal functioning of the cholinergic pathway by inhibiting cholinesterase . Additionally, this compound is known to interact with the hypothalamic–pituitary–adrenal axis (HPA axis) and disrupt gonadotropin-releasing hormone (GnRH) biosynthesis and GnRH mediated signalling in immune cells .
Pharmacokinetics
The carbamate group, to which this compound belongs, displays very good chemical and proteolytic stabilities . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Result of Action
The inhibition of cholinesterase by this compound leads to an accumulation of acetylcholine, resulting in overstimulation of neurons . This can cause a range of symptoms, including muscle weakness, blurred vision, and even respiratory failure in severe cases . Experimental evidence shows that this compound is a carcinogen in rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may become an environmental contaminant through its use and application . The majority of it persists in the environment, impacting non-target biota and leading to ecological disturbance . Increased oxidative stress by this compound might be a result of cholinergic hyperactivity or might be due to its direct effect on the production of reactive oxygen and nitrogen species .
Biochemical Analysis
Biochemical Properties
Methyl carbamate interacts with various enzymes and proteins. It is prepared by the reaction of methanol and urea, forming in the reaction of ammonia with methyl chloroformate or dimethyl carbonate . It is also involved in the enzymatic hydrolysis of the carbamate ester or amide linkage .
Cellular Effects
This compound has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . It may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity . It has also been found to alter lymphocytic cholinergic signaling through inhibition of acetylcholinesterase .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It contains C=O and N-C dipoles arising from covalent bonding of electronegative oxygen and nitrogen atoms with electroneutral carbon atoms . It also has anticholinesterase activity without a cumulative effect .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been found that the compound’s effects can change over time, with some effects becoming more pronounced with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, the lethal dose (LD50) of a related compound, methomyl, has been estimated to be approximately 20 mg/kg in previous rodent studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is involved in the enzymatic hydrolysis of the carbamate ester or amide linkage .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited .
Preparation Methods
Methyl carbamate can be synthesized through several methods:
Reaction of Methanol and Urea: This is a common method where methanol reacts with urea to produce this compound and ammonia[ \text{CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃} ]
Reaction of Ammonia with Methyl Chloroformate or Dimethyl Carbonate: Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate.
Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly discussed.
Reduction: It can be reduced to form simpler compounds, but this is less common in industrial applications.
Substitution: this compound can undergo substitution reactions, particularly with nucleophiles.
Common reagents and conditions for these reactions include the use of catalysts like tin or indium triflate, and solvents like toluene . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Comparison with Similar Compounds
Methyl carbamate is similar to other carbamates, such as ethyl carbamate and phenyl carbamate. it is unique in its simplicity and specific applications:
Ethyl Carbamate:
Phenyl Carbamate: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
This compound stands out due to its specific use in the textile industry and its role as a reactive intermediate in various chemical processes.
Properties
IUPAC Name |
methyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCAXTIRRLKXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Record name | METHYL CARBAMATE | |
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DSSTOX Substance ID |
DTXSID8020834 | |
Record name | Methyl carbamate | |
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Molecular Weight |
75.07 g/mol | |
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Physical Description |
Methyl carbamate appears as white crystals. (NTP, 1992), Dry Powder; Liquid, White solid; sublimes at room temperature; [Merck Index] White crystalline solid; [MSDSonline] | |
Record name | METHYL CARBAMATE | |
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Record name | Carbamic acid, methyl ester | |
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Boiling Point |
351 °F at 760 mmHg (NTP, 1992), 177 °C | |
Record name | METHYL CARBAMATE | |
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Record name | METHYL CARBAMATE | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER: 217 PARTS IN 100 @ 11 °C, SOL IN ETHANOL: 73 PARTS IN 100 @ 15 °C; SOL IN ETHER, In water, 6.91X10+5 mg/l at 15.5 °C | |
Record name | METHYL CARBAMATE | |
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Density |
1.1361 at 133 °F (NTP, 1992) - Denser than water; will sink, 1.1361 g/cu cm at 56 °C | |
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Vapor Pressure |
0.56 [mmHg] | |
Record name | Methyl carbamate | |
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Color/Form |
WHITE CRYSTALS, NEEDLES | |
CAS No. |
598-55-0 | |
Record name | METHYL CARBAMATE | |
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Record name | Methyl carbamate | |
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Record name | METHYL CARBAMATE | |
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Melting Point |
129 °F (NTP, 1992), 52-54 °C | |
Record name | METHYL CARBAMATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl carbamate exert its toxic effects?
A1: this compound is an N-methyl carbamate insecticide that primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. [] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. []
Q2: What are the consequences of acetylcholinesterase inhibition by this compound?
A2: The build-up of acetylcholine due to AChE inhibition by this compound can lead to a range of symptoms, including tremors, convulsions, paralysis, and even death. []
Q3: Does this compound have any other known mechanisms of action besides acetylcholinesterase inhibition?
A3: While AChE inhibition is the primary mechanism, research suggests that this compound might also interact with the aryl hydrocarbon receptor (AhR) pathway, influencing xenobiotic metabolism and potentially contributing to liver steatosis. []
Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?
A4:
- Molecular formula: CH5NO2 [, ]
- Molecular weight: 75.07 g/mol [, ]
- Spectroscopic data: The rotational spectrum of this compound has been measured from 8 to 240 GHz, providing valuable information about its structure and internal rotation. [, ] Infrared spectroscopy studies have also been conducted, revealing characteristic absorption bands corresponding to specific functional groups. []
Q5: Can this compound be synthesized from urea and methanol?
A6: Yes, this compound can be synthesized through the reaction of urea with methanol. This reaction can be carried out under various conditions, including high pressure without a catalyst, medium temperature and pressure with a catalyst, or normal temperature and pressure with a catalyst. []
Q6: What factors influence the yield of this compound in the reaction with urea and methanol?
A7: Factors influencing this compound yield include the molar ratio of methanol to urea, reaction temperature, flow rate of fresh methanol, stirring speed, and reaction time. []
Q7: Are there specific challenges associated with the synthesis of this compound from urea and methanol?
A8: The reaction between O-methyl carbamate and methanol to form dimethyl carbonate is reversible, making it crucial to shift the equilibrium toward the desired product. []
Q8: Have computational methods been used to study this compound?
A9: Yes, computational studies using methods like density functional theory (DFT) and Molegro Virtual Docker (MVD) have provided valuable insights into the structure, properties, and interactions of this compound. [, ] For example, DFT calculations have been employed to investigate the urea methanolysis mechanism, revealing that reactions involving methanol dimers and trimers are kinetically and thermodynamically more favorable compared to reactions with monomers. []
Q9: Can the type of group attached to the nitrogen atom of the carbamate moiety influence the compound's activity?
A11: Yes, studies comparing the biological activities of this compound and ethyl carbamate derivatives have demonstrated differences in potency and selectivity, highlighting the importance of the N-substituent in modulating biological activity. [, ]
Q10: Have any specific formulation strategies been explored to enhance the stability, solubility, or bioavailability of this compound?
A12: While specific formulation strategies for this compound haven't been extensively documented in the provided research, the development of alkyl this compound prodrugs, such as bis(POC)PMPA (isopropyl methyl carbonate), demonstrates efforts to improve the oral bioavailability of related compounds. []
Q11: What are the regulatory implications of this compound's toxicity?
A13: The use of this compound, like other carbamate pesticides, is subject to regulations and guidelines to minimize potential risks to human health and the environment. These regulations include setting maximum residue limits (MRLs) in food to ensure consumer safety. [, ]
Q12: How is this compound metabolized in biological systems?
A14: this compound is primarily metabolized via hydrolysis to form methylamine, which can be further degraded by microorganisms. [] While the exact metabolic pathways may vary depending on the organism, this hydrolysis is a crucial step in its detoxification.
Q13: Are there known mechanisms of resistance to this compound in insects?
A16: Insects can develop resistance to this compound, often through mutations in the active site of the AChE enzyme, reducing the insecticide's binding affinity and effectiveness. []
Q14: Are there any specific drug delivery strategies being explored to target this compound to specific tissues or cells?
A14: The provided research does not discuss drug delivery strategies for this compound. As a pesticide, current research focuses on understanding its environmental fate and potential for biodegradation.
Q15: Are there any known biomarkers for assessing this compound exposure or its effects?
A21: Cholinesterase activity in blood (plasma or erythrocytes) is a commonly used biomarker for exposure to N-methyl carbamate pesticides, including this compound. [] Depressed cholinesterase levels can indicate recent exposure.
Q16: What analytical methods are commonly used for detecting and quantifying this compound residues?
A16: Several analytical techniques are available for determining this compound residues in various matrices. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity for detecting and quantifying this compound in complex matrices like liquor and plant extracts. [, , ]
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like fluorescence, diode array (DAD), or mass spectrometry (MS), HPLC provides versatility in analyzing this compound in food samples like liquor and vegetables. [, , , , ]
- Spectrophotometry: Simple and rapid methods utilizing color reactions, like the reaction of hydrolyzed this compound with lead(IV) acetate, enable the determination of this compound in commercial formulations. []
Q17: What is the environmental fate of this compound?
A23: While specific details are limited in the provided research, it's known that this compound can undergo degradation in the environment through processes like hydrolysis and biodegradation. []
Q18: Can this compound affect non-target organisms in the environment?
A24: Yes, as an insecticide, this compound can negatively impact non-target organisms. For instance, it has been shown to stimulate methanogenesis in anaerobic salt marsh soils and organic-rich aquifer soils. [] While this effect might seem insignificant, alterations in microbial processes like methanogenesis can have broader ecological consequences.
Q19: What are some of the key parameters considered during the validation of analytical methods for this compound determination?
A19: Method validation is crucial for ensuring the reliability and accuracy of analytical data. For this compound, key validation parameters include:
- Linearity: Assessing the linear relationship between analyte concentration and instrument response. [, , ]
- Precision: Determining the reproducibility of the method, often expressed as relative standard deviation (RSD). [, , ]
- Accuracy: Evaluating how close the measured values are to the true values, usually determined using recovery studies. [, , ]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified. [, , ]
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